(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound "(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a 2-chlorophenyl group attached to a methanone moiety, which is connected to an azetidine ring (a four-membered saturated heterocycle). The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a 2-methoxybenzyl group. This structure combines aromatic, heterocyclic, and small-ring systems, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and binding versatility .
Key structural attributes:
- 2-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing Cl substituent.
- Azetidine ring: Provides conformational rigidity compared to larger rings like pyrrolidine.
- 2-Methoxybenzyl substituent: May improve solubility while introducing steric bulk.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-17-9-5-2-6-13(17)10-18-22-19(27-23-18)14-11-24(12-14)20(25)15-7-3-4-8-16(15)21/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIFLIFUYOQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.83 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | ClC1=CC=CC=C1C(=O)N2C(=NOC3=C(N=C(N)C=C3)C=C2)C=C(C)C |
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The compound has demonstrated efficacy against various cancer cell lines, including breast and colon cancers.
Anti-inflammatory Effects
In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through the inhibition of NF-kB signaling .
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering downstream signaling pathways.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values reported at 25 µM for MCF-7 and 30 µM for HCT116 cells .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals .
Scientific Research Applications
Biological Activities
Research indicates that compounds with oxadiazole and azetidine structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have demonstrated effective inhibition of bacterial growth in vitro .
- Anticancer Potential : The oxadiazole ring is known for its anticancer activity. Research has indicated that derivatives containing this moiety can inhibit tumor growth in various cancer cell lines .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which is crucial for reducing oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized to evaluate their antimicrobial properties. Among these, one derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of oxadiazole-containing compounds in developing new antibiotics.
Case Study 2: Anticancer Activity
In a study evaluating the anticancer effects of various oxadiazole derivatives, one compound showed promising results in inhibiting cell proliferation in breast cancer models. This highlights the therapeutic potential of this compound in oncology.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic cores, and side chains. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Key Differences and Implications
Phenyl Substituent Position and Halogen Type: The 2-chlorophenyl group in the target compound vs. 2-fluorophenyl () or 4-chlorophenyl () alters electronic effects and steric interactions. Chlorine’s larger size and lower electronegativity compared to fluorine may enhance hydrophobic interactions in binding pockets.
Heterocyclic Core Modifications :
- Replacement of oxadiazole with triazole () introduces an additional nitrogen, increasing hydrogen-bonding capacity but possibly reducing metabolic stability.
- The azetidine ring (target compound) vs. pyrrolidine () affects ring strain and conformational flexibility, influencing target selectivity .
Side-Chain Variations :
- The 2-methoxybenzyl group in the target compound enhances solubility compared to the benzyl group in , but the methoxy oxygen may introduce metabolic liability via demethylation.
- The indole substituent in adds aromatic surface area for π-stacking, which could improve binding to aromatic residues in enzymes or receptors.
Preparation Methods
Amidoxime Preparation
Step 1:
2-Methoxybenzylamine reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hr to yield N′-hydroxy-2-methoxybenzimidamide.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/H₂O (3:1) | |
| Temperature | 80°C | |
| Reaction Time | 6 hr | |
| Yield | 78–82% |
Oxadiazole Cyclization
Step 2:
The amidoxime intermediate undergoes cyclization with methyl azetidine-3-carboxylate using 1,1′-carbonyldiimidazole (CDI) as coupling agent:
$$ \text{N′-Hydroxy-2-methoxybenzimidamide + Methyl azetidine-3-carboxylate} \xrightarrow{\text{CDI, DMF}} \text{Methyl 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-3-carboxylate} $$
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI (1.2 eq) | |
| Solvent | DMF | |
| Temperature | 25°C (room temp) | |
| Reaction Time | 12 hr | |
| Yield | 65–70% |
Azetidine Ring Functionalization
Ester Hydrolysis
Step 3:
The methyl ester undergoes saponification to generate the carboxylic acid:
$$ \text{Methyl 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-3-carboxylate} \xrightarrow{\text{LiOH, THF/H₂O}} \text{3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-3-carboxylic acid} $$
Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | LiOH (2.0 eq) | |
| Solvent | THF/H₂O (4:1) | |
| Temperature | 50°C | |
| Yield | 90–95% |
Decarboxylation
Step 4:
The carboxylic acid undergoes thermal decarboxylation to yield the unsubstituted azetidine:
$$ \text{3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-3-carboxylic acid} \xrightarrow{\Delta, Quinoline} \text{3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine} $$
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 180°C | |
| Catalyst | Quinoline (5 mol%) | |
| Reaction Time | 3 hr | |
| Yield | 80–85% |
Final Acylation
Step 5:
The azetidine nitrogen is acylated with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:
$$ \text{3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine + 2-Chlorobenzoyl chloride} \xrightarrow{\text{NaOH, CH₂Cl₂}} \text{(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone} $$
Critical Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | NaOH (3.0 eq) | |
| Solvent | CH₂Cl₂/H₂O (2:1) | |
| Temperature | 0–5°C | |
| Reaction Time | 2 hr | |
| Yield | 75–80% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.80–4.60 (m, 2H, Azetidine CH₂), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 2H, Azetidine CH₂), 2.95 (s, 2H, CH₂Oxadiazole)
- HRMS (ESI+) : m/z calculated for C₂₁H₁₇ClN₃O₃ [M+H]⁺: 406.0956; found: 406.0952
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity at 254 nm
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
